molecular formula C16H10 B080870 9-Ethynylanthracene CAS No. 13752-40-4

9-Ethynylanthracene

Cat. No.: B080870
CAS No.: 13752-40-4
M. Wt: 202.25 g/mol
InChI Key: WSZBYXQREMPYLP-UHFFFAOYSA-N
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Description

9-Ethynylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C16H10 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Safety and Hazards

The safety information for 9-Ethynylanthracene indicates that it has a GHS07 signal word warning. The hazard statements include H302-H312-H332, which suggest harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for 9-Ethynylanthracene could involve its use in the synthesis of novel polyesters and polyurethanes . Additionally, its potential in light-driven reversible surface functionalization has been explored .

Properties

IUPAC Name

9-ethynylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZBYXQREMPYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399811
Record name 9-ethynylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13752-40-4
Record name 9-ethynylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.3 g (5 mmol) of Dimethylhydroxymethyl-9-anthrylacetylene and 210 mg (5.25 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 25 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.75 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=10/1) using silica gel to give 9-anthryl ethyne as an orange-color solid (0.31 g, yield: 31%).
Name
Dimethylhydroxymethyl-9-anthrylacetylene
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
31%

Synthesis routes and methods II

Procedure details

27 g (0.098 mol) of 9-trimethylsilyl ethynyl anthracene was put into a 1 L round-bottomed flask equipped with a stirrer and dissolved in a mixture of 100 ml of THF and 200 ml of methanol. A solution in which 0.7 g of KOH was dissolved in 7 ml of water was dropped into the resulting solution. The reaction mixture was stirred at room temperature for 12 hours. After the reaction was completed, THF and methanol were removed under a reduced pressure. The reaction mixture was then extracted with methylene chloride. The organic layer was washed with water several times and then dried with anhydrous magnesium sulfate. The solvent was removed to obtain yellow viscous liquid, which was then purified by silica gel column chromatography using hexane as an eluent, to give 17 g (85.8% yield) of the desired product.
Name
9-trimethylsilyl ethynyl anthracene
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.7 g
Type
solvent
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Yield
85.8%
Customer
Q & A

Q1: What are some of the synthetic routes available for producing 9-Ethynylanthracene?

A1: this compound can be synthesized through various methods. One common approach involves converting 9-acetylanthracene to 9,10-dichloroanthracene using phosphorus pentachloride, followed by a reaction sequence based on the Kobrich method to yield the desired this compound [].

Q2: What is the typical polymerization behavior of this compound?

A2: this compound can be polymerized using various initiators, such as complex phosphinic, arsinic, and stibinic initiators like NiCl2′2PPh3 [, ]. Polymerization typically occurs at elevated temperatures, around 80°C. The resulting product often consists of benzene-soluble and benzene-insoluble fractions. The benzene-insoluble fraction tends to exhibit a conjugated polyenic structure. In contrast, the soluble fraction, with a lower molecular weight, often incorporates dihydroanthracene units within the polymer backbone alongside conjugated double bonds [].

Q3: How does the choice of initiator influence the stereochemistry of the resulting poly(this compound)?

A3: The use of phosphinic, arsinic, and stibinic initiators generally favors the formation of cis isomers in poly(this compound) [].

Q4: What thermal transitions are observed in poly(this compound)?

A4: Thermal analysis techniques like DTA and DSC reveal a cis to trans isomerization in poly(this compound) occurring within the temperature range of 260-290°C [].

Q5: Can this compound be used as a building block for more complex structures?

A5: Yes, this compound serves as a versatile precursor in organic synthesis. For instance, it can be employed in Eglinton's oxidative coupling reaction to generate corresponding di-ynes []. Furthermore, derivatives like 2,9-Diethynylanthracene can be synthesized and further reacted to produce compounds like 2,9-bis(phenylethynyl)anthracenes and dianthrylbutadiynes [].

Q6: How does the structure of this compound influence its NMR spectrum?

A6: The presence of the ethynyl group in this compound significantly affects its proton NMR spectrum. Analysis of the proton chemical shifts, in comparison to other acetylenes, reveals contributions from the magnetic anisotropy and steric effects of the acetylene group, in addition to electronic effects impacting nearby protons [].

Q7: Can this compound be incorporated into organometallic complexes?

A7: Absolutely, this compound acts as a ligand in organometallic chemistry. For instance, it can react with platinum(II) terpyridyl complexes to form mononuclear platinum complexes like [(tpy)Pt−C≡C–C14H9]PF6 (where C14H9 represents the 9-anthryl group) [].

Q8: How does this compound contribute to materials with aggregation-induced emission properties?

A8: this compound plays a crucial role in modulating the luminescence behavior of organogold(I) complexes. When introduced as a ligand alongside AIE-active ligands, this compound can influence the complex's luminescence, potentially leading to aggregation-caused quenching (ACQ) []. This highlights its potential in designing materials with tunable emission properties.

Q9: Has this compound been utilized in studying rotational isomerism?

A9: Yes, this compound has been incorporated into molecules like bis(1,4-disubstituted 9-triptycyl)ethynes to study rotational isomerism around C(sp)-C(sp3) bonds []. These studies provide valuable insights into the factors affecting rotational barriers in molecules containing acetylenic linkages.

Q10: Does this compound have applications in supramolecular chemistry?

A10: Research indicates the potential of this compound in supramolecular chemistry. For instance, it can be employed as a component in synthetic replicators capable of driving propagating reaction-diffusion fronts []. This highlights its potential in developing self-replicating systems and exploring complex chemical phenomena.

Q11: What is the historical context of this compound research?

A11: Research on this compound and related compounds has been ongoing for several decades. Early work explored the synthesis and polymerization of this compound, investigating its potential as a precursor for photoconductive polymers []. Over time, the scope of research expanded to encompass various aspects, including its use in organometallic chemistry, supramolecular chemistry, and materials science.

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